molecular formula C13H13N3O2S B1607765 Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- CAS No. 21305-93-1

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-

Cat. No.: B1607765
CAS No.: 21305-93-1
M. Wt: 275.33 g/mol
InChI Key: QYZZOCOHHAVYOX-UHFFFAOYSA-N
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Description

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- typically involves the reaction of benzaldehyde with 4-hydrazinylbenzenesulfonamide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield . Additionally, the use of automated reactors and continuous flow systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrazine and benzaldehyde.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- can disrupt the pH balance in certain tissues, which is beneficial in treating conditions like glaucoma and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other sulfonamides, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(2-benzylidenehydrazinyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c14-19(17,18)13-8-6-12(7-9-13)16-15-10-11-4-2-1-3-5-11/h1-10,16H,(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZZOCOHHAVYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385201
Record name 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21305-93-1
Record name 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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